

An In-depth Technical Guide to Dimethylheptylpyran (DMHP)

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Compound of Interest		
Compound Name:	2B-(SP)	
Cat. No.:	B10787763	Get Quote

A Note on the Query "2B-(SP)": The initial query for "2B-(SP)" did not correspond to a recognized chemical entity in standard chemical databases. However, research into related terms suggests that the query may be a shorthand or internal reference to a specific isomer of Dimethylheptylpyran (DMHP), a potent synthetic cannabinoid. DMHP and its acetate ester were investigated under the code name EA-2233, which comprised eight distinct stereoisomers (EA-2233-1 through EA-2233-8). The "2B" in the query could plausibly refer to one of the more potent isomers, such as EA-2233-2. This guide focuses on Dimethylheptylpyran (DMHP) as the most probable subject of the query.

Chemical Structure and Formula

Dimethylheptylpyran (DMHP) is a synthetic analog of Δ^9 -tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] Its systematic IUPAC name is 6,6,9-Trimethyl-3-(3-methyl-octan-2-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol.[2] DMHP is structurally similar to THC, with the key differences being the position of a double bond and the substitution of the 3-pentyl chain with a 3-(1,2-dimethylheptyl) chain.[1] This modification significantly enhances its lipophilicity and potency.

DMHP possesses three stereocenters, resulting in eight possible stereoisomers.[1] These isomers exhibit considerable variation in their pharmacological potency.[3]

Chemical Formula: C25H38O2

Molecular Weight: 370.577 g/mol



Appearance: Pale yellow, viscous oil, insoluble in water but soluble in alcohol and non-polar solvents.

Quantitative Data

The following tables summarize key quantitative data regarding the potency, efficacy, and toxicity of DMHP and its isomers.

Table 1: Potency and Efficacy of DMHP and its Isomers

Compound/Iso mer	Active Dose Range in Humans (intravenous or intramuscular)	Effects	Duration of Effects	Reference
DMHP (general)	1.0–2.0 μg/kg	Mild euphoria, uncontrollable laughter, modest cognitive decline.	Up to 24 hours	
EA-2233-2 (most potent isomer of the acetate ester)	0.5–2.8 μg/kg	Incapacitation for military duties, pronounced orthostatic hypotension.	2–3 days	
EA-2233 (mixture of isomers of the acetate ester)	1-2 mg (total dose)	Inability to perform military duties.	2-3 days	_

Table 2: Toxicological Data for DMHP



Parameter	Value	Species	Route of Administration	Reference
LD ₅₀	63 mg/kg	Mouse	Intravenous	_
Minimal Lethal Dose	10 mg/kg	Dog	Intravenous	
Therapeutic Index (ED50 to LD50 ratio in animals)	~2000	Animal models	-	-

Table 3: Pharmacokinetic Properties of DMHP

Parameter	Value	Notes	Reference
Elimination Half-Life (DMHP)	20–39 hours	-	
Elimination Half-Life (11-hydroxy-DMHP metabolite)	> 48 hours	11-hydroxy-DMHP is an active metabolite.	

Experimental Protocols

Detailed, step-by-step synthesis protocols for specific DMHP isomers are not readily available in the public domain, likely due to the compound's classification as a controlled substance and its history in military research. However, the general synthetic strategies are documented in the chemical literature.

General Synthesis Overview:

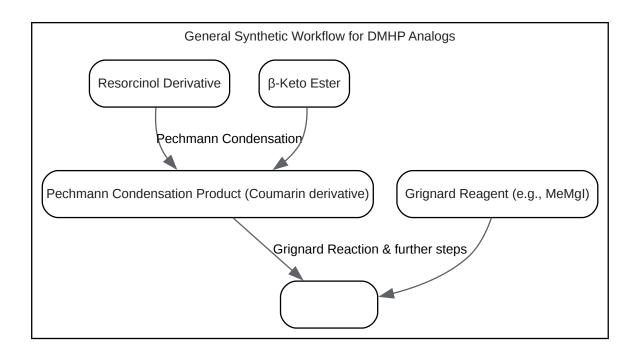
The synthesis of DMHP and its analogs typically involves a multi-step process. The initial synthesis by Roger Adams in 1949 laid the groundwork, and subsequent syntheses of related compounds have employed established organic chemistry reactions.

Two key reactions in the synthesis of the dibenzopyran core of cannabinoids like DMHP are:



- Pechmann Condensation: This reaction is used to synthesize coumarins from a phenol and a β-keto ester under acidic conditions. For DMHP synthesis, a resorcinol derivative is condensed with a suitable β-keto ester.
- Grignard Reaction: This organometallic reaction is used to form carbon-carbon bonds. In the synthesis of DMHP analogs, a Grignard reagent (such as methylmagnesium iodide) is added to an intermediate to introduce the final alkyl groups.

A general workflow for the synthesis can be conceptualized as follows:



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A generalized synthetic workflow for DMHP analogs.

Signaling Pathways

DMHP exerts its pharmacological effects primarily by acting as a potent agonist at the cannabinoid type 1 (CB1) receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.

CB1 Receptor Signaling Cascade:



Activation of the CB1 receptor by an agonist like DMHP initiates a cascade of intracellular events:

- G-protein Activation: The CB1 receptor is coupled to inhibitory G-proteins (Gαi/o). Agonist binding causes a conformational change in the receptor, leading to the dissociation of the G-protein subunits (Gα and Gβy).
- Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular levels of cyclic AMP (cAMP).
- Modulation of Ion Channels: The Gβy subunit can directly interact with and modulate the
 activity of ion channels. This includes the inhibition of voltage-gated calcium channels (N-,
 P/Q-, and L-type) and the activation of G-protein-coupled inwardly rectifying potassium
 (GIRK) channels. The net effect is a reduction in neuronal excitability and neurotransmitter
 release.
- Activation of MAP Kinase Pathway: CB1 receptor activation can also lead to the stimulation
 of the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating
 various cellular processes including cell growth and differentiation.

The following diagram illustrates the primary signaling pathway of the CB1 receptor:

CB1 receptor signaling pathway activated by DMHP.

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References

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